molecular formula C20H19ClN2O3S B2376244 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 536733-48-9

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B2376244
CAS No.: 536733-48-9
M. Wt: 402.89
InChI Key: NAOQPVNZXLZEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, an ethoxyphenyl group, and a thiazolyl group

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information about its potential hazards .

Future Directions

The study of this compound could lead to interesting findings in various fields of chemistry. Its synthesis and characterization could provide valuable insights into the reactivity of thiazole rings and chlorophenoxy groups .

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to produce 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to yield the final product . The reaction conditions typically involve temperatures ranging from 0°C to the reflux temperature of the reaction mixture, with reaction times varying from 1 to 10 hours .

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-3-25-16-8-4-14(5-9-16)19-13(2)27-20(23-19)22-18(24)12-26-17-10-6-15(21)7-11-17/h4-11H,3,12H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOQPVNZXLZEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.